[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate

Catalog No.
S1538038
CAS No.
139301-16-9
M.F
C26H38F6IO2Sb
M. Wt
745.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium...

CAS Number

139301-16-9

Product Name

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate

IUPAC Name

hexafluoroantimony(1-);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium

Molecular Formula

C26H38F6IO2Sb

Molecular Weight

745.2 g/mol

InChI

InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

UUBSKBMYMSQFGN-UHFFFAOYSA-H

SMILES

CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F

Canonical SMILES

CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F

The compound [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate is a complex organoiodine compound characterized by a phenyl group attached to an iodonium center, which is further substituted with a hydroxytetradecyl ether. This structure suggests potential applications in organic synthesis and materials science due to the unique properties imparted by the iodonium moiety, known for its ability to act as a strong electrophile.

The reactivity of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate primarily involves electrophilic aromatic substitution reactions, where the iodonium ion can facilitate nucleophilic attacks on the aromatic rings. Additionally, the compound may participate in oxidation reactions, particularly in the presence of strong oxidizing agents. The presence of the hexafluoroantimonate counterion enhances its stability and solubility in organic solvents, allowing for various synthetic pathways.

Synthesis of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate typically involves several steps:

  • Formation of the Iodonium Salt: The initial step may include the reaction of a suitable phenol derivative with iodine and a Lewis acid, such as antimony pentafluoride, to form the iodonium salt.
  • Etherification: The introduction of the hydroxytetradecyl group can be achieved through etherification reactions using appropriate alkyl halides or alcohols.
  • Purification: The final product is usually purified by recrystallization or chromatography to remove any unreacted starting materials or byproducts.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity.

The unique properties of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate lend themselves to various applications:

  • Organic Synthesis: As a reagent in electrophilic aromatic substitutions and other synthetic transformations.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to the presence of the iodonium moiety.
  • Biological Research: Possible applications in studying cellular mechanisms and signaling pathways due to its structural characteristics.

Interaction studies involving this compound could focus on its effects on cellular pathways and transcription factors. Utilizing systems like multiplex reporter assays could reveal how this compound influences gene expression and cellular responses under various conditions. Preliminary studies indicate that similar compounds can modulate transcription factor activity profiles, suggesting that this compound may have multifaceted biological effects .

Several compounds share structural similarities with [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate, including:

  • Phenyl Iodonium Salts: Known for their electrophilic properties and utility in organic synthesis.
  • Alkoxyphenyl Iodonium Compounds: These compounds often exhibit enhanced solubility and reactivity due to alkoxy substituents.
  • Organofluorine Compounds: Such as perfluorinated phenols which exhibit unique chemical and physical properties.

Comparison Table

Compound NameStructure CharacteristicsUnique Properties
[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonateContains a long-chain hydroxytetradecyl etherPotentially high lipophilicity
Phenyl Iodonium SaltsBasic iodonium structure without long-chain substitutionsStrong electrophilic character
Alkoxyphenyl Iodonium CompoundsSimilar phenolic structure with varying alkoxy groupsEnhanced solubility
Organofluorine CompoundsFluorinated phenolic structuresUnique reactivity patterns

This table illustrates how [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate stands out due to its specific long-chain substitution which may influence its solubility and biological interactions compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

General Manufacturing Information

Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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